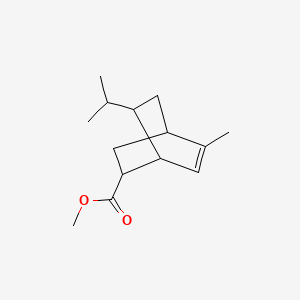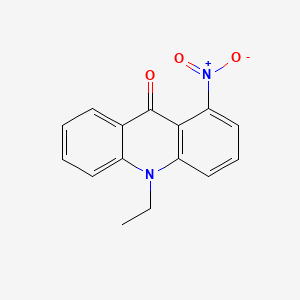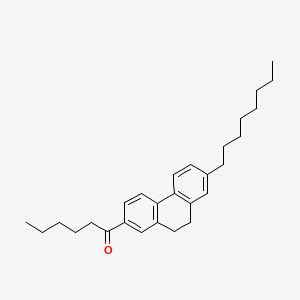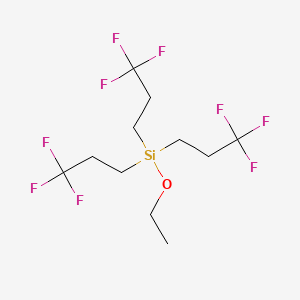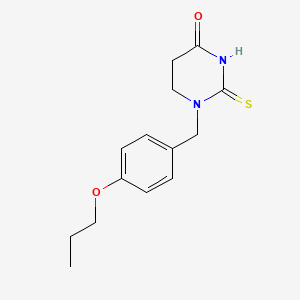
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- is a heterocyclic compound with a unique structure that includes a pyrimidinone core, a propoxyphenyl group, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidinone derivative with a propoxyphenylmethyl halide under basic conditions to introduce the propoxyphenylmethyl group. The thioxo group is then introduced through a thiolation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo-
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- is unique due to its specific propoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Eigenschaften
CAS-Nummer |
55383-88-5 |
|---|---|
Molekularformel |
C14H18N2O2S |
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
1-[(4-propoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-2-9-18-12-5-3-11(4-6-12)10-16-8-7-13(17)15-14(16)19/h3-6H,2,7-10H2,1H3,(H,15,17,19) |
InChI-Schlüssel |
FVDLXEUZLZIGDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



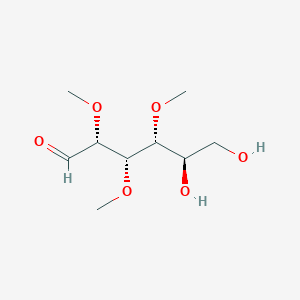
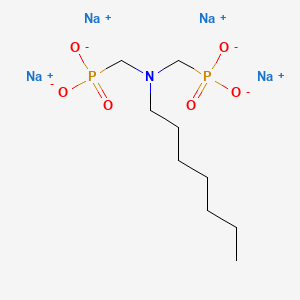

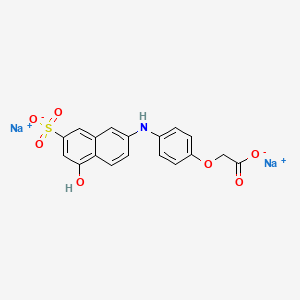
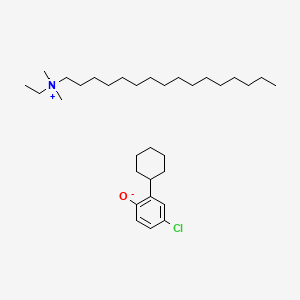
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)

